molecular formula C31H30O4 B160627 (+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane CAS No. 93379-49-8

(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane

Cat. No. B160627
CAS RN: 93379-49-8
M. Wt: 466.6 g/mol
InChI Key: OWVIRVJQDVCGQX-NSOVKSMOSA-N
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Description

(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane is a chemical compound with the molecular formula C31H30O4 . It is a solid substance that appears as a white to almost white powder or crystal .


Synthesis Analysis

The synthesis of this compound involves the reaction of (-)-4,5-bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane and a ketone in toluene . The reaction is cooled to 0 °C, and tert-butyl 2-[tris(4-methoxyphenyl)phosphoranylidene]acetate is added .


Molecular Structure Analysis

The molecular weight of (+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane is 466.58 . The compound’s structure includes a 1,3-dioxolane ring substituted with two diphenylmethyl hydroxy groups and two methyl groups .


Physical And Chemical Properties Analysis

(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane is a solid at 20°C . Its melting point ranges from 194.0 to 198.0°C . The compound has a specific rotation of 67.0° (C=C=1,CHCl3) .

Scientific Research Applications

Chemical Synthesis and Complex Formation

  • Complex Formation and Reactions : (+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane is used in complex formation with cobalt chloride and in reactions involving sodium diphenylamide and sodium N-methylanilide. These processes result in the formation of various chemical compounds, highlighting its utility in synthetic organic chemistry (Shainyan et al., 2002).

Catalysis and Stereochemistry

  • Catalysis in Reduction Processes : This compound serves as a ligand in the catalytic reduction of acetophenone and esters of dehydrocarboxylic acids, aiding in the process of enantioselective synthesis (Nindakova & Shainyan, 2005).

  • Use in Hydroformylation : The compound is employed in rhodium- and platinum-catalyzed hydroformylations of olefinic substrates, demonstrating its role in improving regioselectivity and enantioselectivity in chemical reactions (Consiglio & Rama, 1991).

Molecular Transformations

  • Molecular Transformations and Catalysis : It is involved in complex molecular transformations, such as tandem substitution reactions and dioxolane ring cleavage, emphasizing its versatility in organic synthesis (Shainyan, Ustinov & Nindakova, 2001).

  • In Asymmetric Catalysis : The compound is synthesized and used in asymmetric catalysis, particularly in stereodifferentiating hydrogenation, showcasing its importance in producing chiral molecules (Börner et al., 1994).

Photophysical Properties

  • Photophysics in Copper Complexes : It's used in creating copper(I) complexes, contributing to high luminescence quantum yields and long lifetimes, making it significant in the study of photophysical properties (Nishikawa et al., 2015).

Chemical Analysis and Spectroscopy

  • Spectroscopy and Chemical Analysis : The compound is used in chiral derivatizing agents for the 31P NMR determination of enantiomeric purity, underlining its application in analytical chemistry and stereochemical analysis (Parker & Taylor, 1988).

properties

IUPAC Name

[(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30O4/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28,32-33H,1-2H3/t27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVIRVJQDVCGQX-NSOVKSMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]([C@H](O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317964
Record name (S,S)-TADDOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane

CAS RN

93379-49-8
Record name (S,S)-TADDOL
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93379-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S,S)-TADDOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane
Reactant of Route 2
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane
Reactant of Route 3
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane
Reactant of Route 4
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane
Reactant of Route 5
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane
Reactant of Route 6
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane

Citations

For This Compound
7
Citations
AS Fuentes, C del Pozo Losada… - … of Reagents for Organic …, 2001 - Wiley Online Library
[ 93379‐48‐7 ] C 31 H 30 O 4 (MW 466.57) InChI = 1S/C31H30O4/c1‐29(2)34‐27(30(32,23‐15‐7‐3‐8‐16‐23)24‐17‐9‐4‐10‐18‐24)28(35‐29)31(33,25‐19‐11‐5‐12‐20‐25)26‐21‐13…
Number of citations: 2 onlinelibrary.wiley.com
CX Liu, ZJ Cai, Q Wang, ZJ Wu, Q Gu… - CCS Chemistry, 2020 - chinesechemsoc.org
Planar chiral ferrocenes are widely applied in organic synthesis, materials science, and medicinal chemistry, but their synthesis is not trivial. Herein, a highly efficient synthesis of planar …
Number of citations: 33 www.chinesechemsoc.org
S Hayano, H Kurakata, Y Tsunogae… - …, 2003 - ACS Publications
Novel molybdenum- and tungsten-based catalysts induced stereospecific ring-opening metathesis polymerization (ROMP) of cycloolefins to produce a new class of crystalline polymers. …
Number of citations: 75 pubs.acs.org
RM Claramunt, C López, S Lott… - Helvetica chimica …, 2005 - Wiley Online Library
The tautomerism of the enol form of acetylacetone (=pentane‐2,4‐dione; 1) inside a host cavity has been studied by means of solid‐state 13 C‐NMR spectroscopy (SSNMR) using the …
Number of citations: 23 onlinelibrary.wiley.com
I Song, L You, K Chen, WJ Lee, J Mei - Advanced Materials, 2023 - Wiley Online Library
The interaction between light and chiroptical polymers plays a crucial role in chiroptics, spintronics, and chiral‐spin selectivity. Despite considerable successes in creating dissymmetric …
Number of citations: 3 onlinelibrary.wiley.com
Y Karthik, M Ishwara Kalyani, S Krishnappa… - Frontiers in …, 2023 - frontiersin.org
The Glutamicibacter group of microbes is known for antibiotic and enzyme production. Antibiotics and enzymes produced by them are important in the control, protection, and treatment …
Number of citations: 2 www.frontiersin.org
K Kobayashi, K Tanaka, M Suzuki… - Natural Product …, 2019 - journals.sagepub.com
A catalytic asymmetric intramolecular Darzens reaction of 2-halomalonate derivatives was developed for the enantioselective preparation of chiral building blocks for epoxide-…
Number of citations: 0 journals.sagepub.com

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